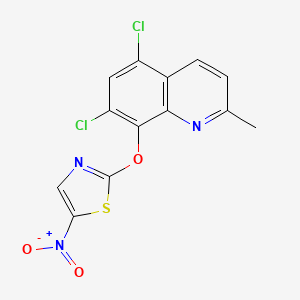
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, methyl, and nitro groups attached to the quinoline ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline. This intermediate is then methylated to form 5,7-dichloro-2-methyl-8-hydroxyquinoline. The final step involves the reaction of this compound with 5-nitro-2-thiazolyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various nucleophile-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in certain types of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Dichloro-2-methylquinolin-8-ol
- 8-Hydroxy-5-nitroquinoline
Uniqueness
Quinoline, 5,7-dichloro-2-methyl-8-((5-nitro-2-thiazolyl)oxy)- is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
53341-28-9 |
|---|---|
Fórmula molecular |
C13H7Cl2N3O3S |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C13H7Cl2N3O3S/c1-6-2-3-7-8(14)4-9(15)12(11(7)17-6)21-13-16-5-10(22-13)18(19)20/h2-5H,1H3 |
Clave InChI |
JTTDESDEXXVYGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=C2OC3=NC=C(S3)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
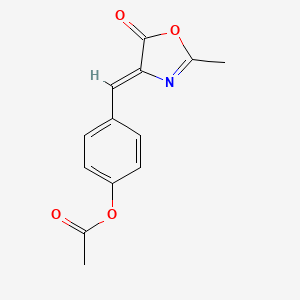
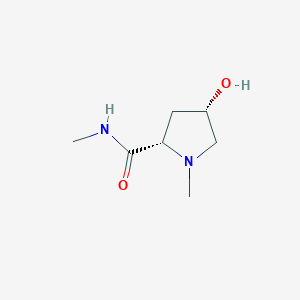
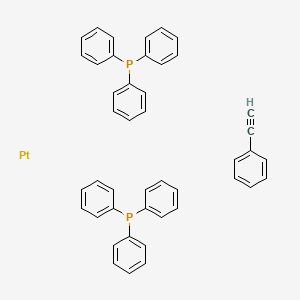
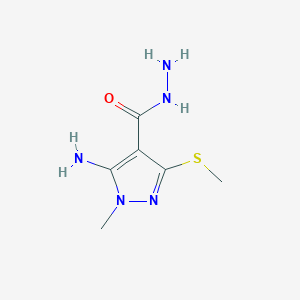
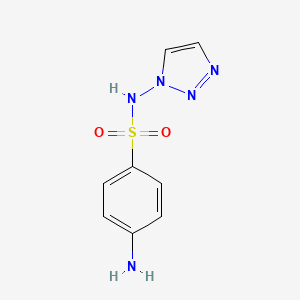
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
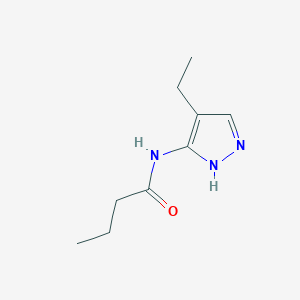
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

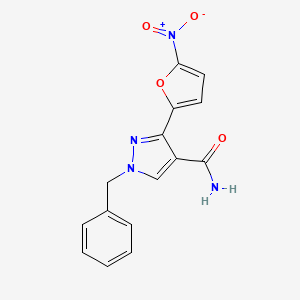
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
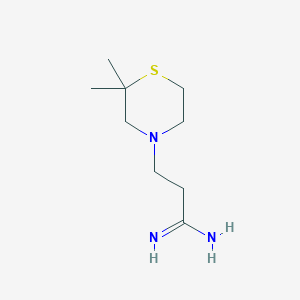
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
